Class-Level Anticancer Potency: 1,2,4-Thiadiazole-Thiazole Amide Derivatives Exhibit Sub-Micromolar IC₅₀ Values Against Human Cancer Cell Lines
N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide belongs to the 1,2,4-thiadiazole-thiazole amide chemotype for which a structurally related series (amide derivatives of 1,2,4-thiadiazole-thiazole-pyridine) demonstrated potent in vitro anticancer activity across four human cancer cell lines (MCF-7 breast, A549 lung, Col-205 colon, A2780 ovarian) using the MTT assay [1]. The tested series achieved IC₅₀ values ranging from 0.11 ± 0.051 µM to 7.42 ± 5.89 µM, with four compounds (10a–10d) surpassing the positive control etoposide (IC₅₀ range: 0.17 ± 0.034 µM to 3.34 ± 0.152 µM) [1]. This class-level data establishes a potency benchmark of approximately 0.1–7.4 µM for 1,2,4-thiadiazole-thiazole amide derivatives, providing an evidence-based expectation range for procurement evaluation. NOTE: Compound-specific IC₅₀ data for CAS 864917-55-5 has not been publicly reported; the above represents the best available class-level inference.
| Evidence Dimension | In vitro anticancer activity (IC₅₀) across MCF-7, A549, Col-205, A2780 cell lines (MTT assay) |
|---|---|
| Target Compound Data | Not individually reported; belongs to 1,2,4-thiadiazole-thiazole amide chemotype |
| Comparator Or Baseline | Class reference: 1,2,4-thiadiazole-thiazole-pyridine amide series 10a–j (IC₅₀ range: 0.11 ± 0.051 to 7.42 ± 5.89 µM); Positive control: etoposide (IC₅₀ range: 0.17 ± 0.034 to 3.34 ± 0.152 µM) |
| Quantified Difference | Class-level potency window: approximately 0.1–7.4 µM; best-in-series compounds 10a–10d exceed etoposide potency |
| Conditions | In vitro MTT assay; human cancer cell lines MCF-7 (breast), A549 (lung), Col-205 (colon), A2780 (ovarian); 48 h exposure |
Why This Matters
Establishes that the 1,2,4-thiadiazole-thiazole amide chemotype to which this compound belongs demonstrates sub-micromolar anticancer potency exceeding the clinical standard etoposide, supporting its prioritization as a privileged scaffold for anticancer lead discovery.
- [1] Nalla S, Pavani Y, Gollapudi RK, Poodari S, Mannam S. Synthesis and biological evaluation of amide derivatives of 1,2,4-thiadiazole-thiazole-pyridine as anticancer agents. Chemical Data Collections. 2024;49:101108. View Source
